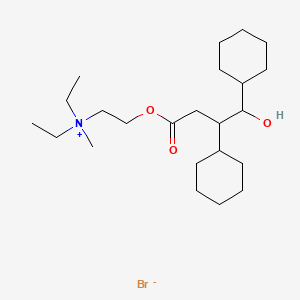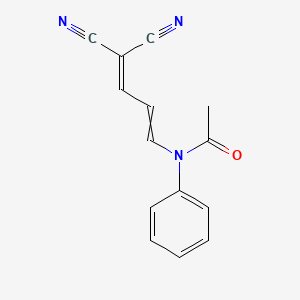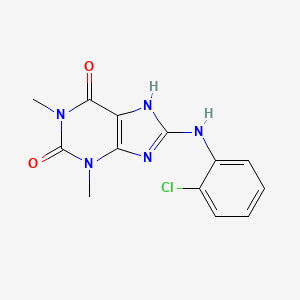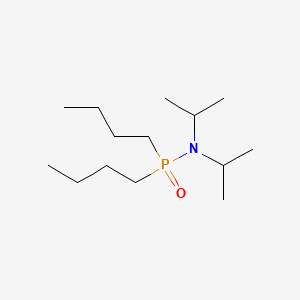
Formaldehyde, dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,3-Dioxetane is typically synthesized via [2+2] cycloadditions of two carbonyl compounds . This method involves the reaction of two molecules of formaldehyde under specific conditions to form the four-membered ring structure. The reaction is usually carried out at low temperatures to stabilize the intermediate products.
Chemical Reactions Analysis
1,3-Dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, 1,3-dioxetane decomposes into carbonyl compounds such as formaldehyde.
Substitution Reactions: Certain derivatives of 1,3-dioxetane can undergo substitution reactions where one of the hydrogen atoms is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and molecular oxygen . The major products formed from these reactions are typically carbonyl compounds such as formaldehyde and acetone .
Scientific Research Applications
1,3-Dioxetane and its derivatives have several scientific research applications:
Chemiluminescence Probes: Used in biological and clinical assays for detecting specific enzymes and analytes due to their high sensitivity and low background interference.
Bioimaging: Employed in imaging techniques to visualize biological processes in living organisms.
Forensic Science: Utilized in forensic analysis for detecting trace amounts of substances.
Food Science: Applied in the detection of contaminants and quality control.
Mechanism of Action
The chemiluminescent properties of 1,3-dioxetane are due to the formation of high-energy intermediates during its decomposition. When the compound decomposes, it forms an excited state carbonyl compound that emits light as it returns to its ground state . This process is often triggered by the presence of specific enzymes or chemical reagents that facilitate the decomposition .
Comparison with Similar Compounds
1,3-Dioxetane is often compared with its isomer, 1,2-dioxetane, which has a similar structure but different stability and reactivity properties . While 1,3-dioxetane is more stable and less commonly encountered, 1,2-dioxetane is more intensively studied due to its higher reactivity . Other similar compounds include dioxetanones, which also exhibit chemiluminescent properties but have different structural features and reaction mechanisms .
Properties
CAS No. |
287-50-3 |
|---|---|
Molecular Formula |
C2H4O2 |
Molecular Weight |
60.05 g/mol |
IUPAC Name |
1,3-dioxetane |
InChI |
InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2 |
InChI Key |
GFAJOMHUNNCCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)






![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)






